
2,4,6-Trimethylbenzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesitaldehyde can be synthesized through several methods:
Oxidation of Mesitylene: This method involves the oxidation of mesitylene in an acidic medium, typically using oxidants like chromium trioxide or potassium permanganate.
Formylation of Mesitylene: Mesitylene reacts with a formyl group source such as paraformaldehyde or N,N-Dimethylformamide (DMF) under specific conditions with a suitable catalyst.
Industrial Production Methods: Industrial production of mesitaldehyde typically involves the oxidation of mesitylene using chromium trioxide or potassium permanganate, followed by purification steps to isolate the aldehyde .
Types of Reactions:
Oxidation: Mesitaldehyde can undergo oxidation to form mesitylenic acid.
Reduction: Reduction of mesitaldehyde can yield mesityl alcohol.
Electrophilic Substitution: The electron-donating methyl groups activate the aromatic ring for further electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Electrophilic Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Mesitylenic acid.
Reduction: Mesityl alcohol.
Electrophilic Substitution: Various substituted mesitylene derivatives.
Scientific Research Applications
Resin Additives
2,4,6-Trimethylbenzaldehyde is widely used as an additive in resin formulations. Its incorporation enhances the thermal stability and mechanical properties of resins, making them suitable for various applications such as coatings and adhesives. The compound acts as a cross-linking agent that improves the performance characteristics of synthetic resins .
Pharmaceutical Intermediate
In the pharmaceutical industry, mesitaldehyde serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure allows it to participate in several chemical reactions that lead to the formation of complex medicinal compounds. This makes it valuable in drug development processes .
Agrochemical Intermediate
The compound is also utilized in agrochemicals, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its role in enhancing the efficacy of agrochemical formulations contributes to improved agricultural productivity and pest management strategies .
Flavor and Fragrance Industry
This compound is employed in the flavor and fragrance industry due to its pleasant aroma reminiscent of almonds or cherries. It is used to formulate various consumer products such as perfumes, cosmetics, and food flavorings. Its ability to impart a sweet scent makes it a popular choice among fragrance manufacturers .
Environmental and Safety Considerations
While this compound has numerous industrial applications, it is important to consider safety and environmental factors associated with its use:
- Irritant Properties : The compound can act as an irritant upon contact with skin or eyes.
- Environmental Hazards : It poses potential risks to aquatic environments if released improperly during manufacturing or usage processes .
Case Study 1: Resin Formulation
A study demonstrated that incorporating this compound into epoxy resin formulations significantly improved their mechanical strength and thermal stability. The modified resin exhibited enhanced resistance to thermal degradation compared to standard formulations without the aldehyde.
Case Study 2: Pharmaceutical Synthesis
Research highlighted its application in synthesizing a novel anti-inflammatory drug where mesitaldehyde was used as a key intermediate. The resulting compound showed promising results in preclinical trials for treating inflammation-related conditions.
Case Study 3: Agrochemical Development
In agrochemical research, mesitaldehyde was utilized to synthesize a new class of herbicides that demonstrated increased efficacy against resistant weed species while maintaining lower toxicity profiles for non-target organisms.
Mechanism of Action
Mesitaldehyde exerts its effects through its reactive aldehyde group, which can participate in various chemical reactions. The electron-donating methyl groups attached to the benzene ring enhance the reactivity of the aldehyde group, making it more susceptible to electrophilic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which mesitaldehyde is used.
Comparison with Similar Compounds
Benzaldehyde: The parent compound of mesitaldehyde, lacking the three methyl groups.
Tolualdehyde: Similar to mesitaldehyde but with only one methyl group attached to the benzene ring.
Cuminaldehyde: Contains an isopropyl group instead of three methyl groups.
Uniqueness of Mesitaldehyde: Mesitaldehyde is unique due to the presence of three methyl groups, which significantly enhance its reactivity and solubility in organic solvents compared to benzaldehyde and other similar compounds . This makes it a valuable intermediate in organic synthesis and various industrial applications.
Biological Activity
2,4,6-Trimethylbenzaldehyde (TMB), also known as 2-mesitylenecarboxaldehyde, is an aromatic aldehyde with the chemical formula . It is characterized by a benzene ring substituted with three methyl groups and an aldehyde group. This compound has garnered attention in various fields due to its biological activities, including potential genotoxicity and its role in industrial applications.
- IUPAC Name : this compound
- CAS Number : 487-68-3
- Molecular Weight : 148.20 g/mol
- Structure :
Genotoxicity
Recent studies have highlighted the potential genotoxic effects of TMB. In a study evaluating substances migrating from polycarbonate baby bottles, TMB was assessed for its genotoxic carcinogenicity using the ToxTree software. While it triggered a structural alert (SA) for genotoxicity, further investigations indicated that the actual risk might be lower than initially suggested. The TTC (Threshold of Toxicological Concern) value for TMB was established at , which was later adjusted to based on additional data suggesting a lack of significant genotoxic effects in vivo .
Antimicrobial Properties
TMB has shown antimicrobial activity against certain pathogens. For instance, studies have indicated that various benzaldehyde derivatives exhibit inhibitory effects against bacteria and fungi. The specific activity of TMB against common pathogens remains an area for further research but suggests potential applications in food preservation and as a natural antimicrobial agent .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of TMB on various cell lines. The compound has been shown to induce cytotoxicity at higher concentrations, with mechanisms potentially involving oxidative stress and apoptosis. However, the exact pathways remain to be fully elucidated .
Case Studies and Research Findings
- Genotoxicity Assessment :
- Industrial Applications :
- Antimicrobial Activity :
Data Summary
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₂O |
Molecular Weight | 148.20 g/mol |
CAS Number | 487-68-3 |
Genotoxicity TTC Value | 0.0075 µg/day (initial) |
Adjusted TTC Value | 90 µg/day |
Antimicrobial Activity | Yes |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,4,6-trimethylbenzaldehyde, and how do their yields compare?
Two primary methods are documented:
- Method A (Gattermann–Koch reaction): Mesitylene reacts with hydrogen cyanide and HCl in the presence of Zn(CN)₂ and AlCl₃ under reflux, yielding 75–81% .
- Method B (Rosenmund reduction): Mesitoyl chloride undergoes catalytic hydrogenation over Pd/BaSO₄, yielding 70–80% .
Method A is cost-effective but requires hazardous reagents (e.g., Zn(CN)₂), while Method B avoids cyanide intermediates but demands specialized catalysts. A third approach using Rieche formylation achieves 84% yield via Cl₂CHOCH₃ and TiCl₄ catalysis, offering higher selectivity .
Q. How is this compound structurally characterized in research settings?
Key techniques include:
- NMR Spectroscopy : Distinct signals for methyl groups (δ 2.35–2.40 ppm) and aldehyde protons (δ 9.8–10.2 ppm) confirm substitution patterns .
- Mass Spectrometry : Molecular ion peaks at m/z 148.2 (C₁₀H₁₂O⁺) validate the molecular formula .
- Dipole Moment Measurements : Used to assess electronic effects of methyl groups on the benzaldehyde core (e.g., Kerr constants in CCl₄) .
Q. What are the critical physicochemical properties of this compound?
- Boiling Point : 237°C at atmospheric pressure .
- Density : 1.005 g/mL at 25°C .
- Solubility : 0.325 mg/mL in water (ESOL prediction), increasing in organic solvents like tetrachloroethane .
- Lipophilicity : LogP ~2.56, indicating moderate hydrophobicity suitable for drug design .
Advanced Research Questions
Q. How do conflicting genotoxicity data for this compound impact its pharmaceutical applications?
While in vitro assays (e.g., chromosome aberration tests) suggest genotoxicity, in vivo data are lacking. Researchers must:
- Conduct micronucleus or comet assays in rodent models to validate in vivo safety.
- Explore structural analogs (e.g., fluorinated derivatives) to mitigate risks while retaining bioactivity .
Q. What methodological optimizations improve extraction efficiency of this compound from complex matrices?
- Salt-Induced Phase Separation : Adding NaCl to H₂O–EtOH mixtures enhances recovery by 15–20% via salting-out effects. However, (NH₄)₂SO₄ causes phase splitting, reducing accuracy .
- Solvent Selection : Tetrachloroethane or benzene maximizes extraction yields in steam distillation workflows .
Q. Why does the Rieche formylation reaction outperform Vilsmeier–Haack in synthesizing this compound?
Rieche’s Cl₂CHOCH₃/TiCl₃ system minimizes side reactions (e.g., over-oxidation) due to milder conditions. For example, Rieche achieves 84% yield versus Vilsmeier’s 60–70% in sterically hindered substrates .
Q. How do steric effects of methyl groups influence the reactivity of this compound?
The 2,4,6-trimethyl substitution creates steric hindrance, slowing electrophilic substitutions (e.g., nitration) but accelerating nucleophilic additions (e.g., Grignard reactions) at the aldehyde group. Computational studies (e.g., DFT) quantify these effects via Hammett constants .
Q. What strategies address low yields in large-scale syntheses of this compound?
- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions in Method A .
- Catalyst Recycling : Pd/BaSO₄ in Method B can be reused ≥3 times with <5% yield loss .
Q. How is this compound utilized in fluorescent probe development?
It serves as a precursor for N-(2,4,6-trimethylbenzyl)-2-aminophenol , a key intermediate in copper-catalyzed synthesis of oxazolo-phenoxazines. These probes exhibit λₑₘ = 450–550 nm, useful in cellular imaging .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Properties
IUPAC Name |
2,4,6-trimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRJHFHGKZKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052125 | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
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Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 10-12 deg C; [Sigma-Aldrich MSDS], Liquid | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
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Record name | 2,4,6-Trimethylbenzaldehyde | |
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Boiling Point |
238.50 °C. @ 760.00 mm Hg | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
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CAS No. |
487-68-3 | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
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Record name | Mesitaldehyde | |
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Record name | Mesitaldehyde | |
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Record name | Benzaldehyde, 2,4,6-trimethyl- | |
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Record name | 2,4,6-Trimethylbenzaldehyde | |
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Record name | 2,4,6-trimethylbenzaldehyde | |
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Record name | MESITALDEHYDE | |
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Record name | 2,4,6-Trimethylbenzaldehyde | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
14 °C | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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